2-(Aminomethyl)-3,4,6-trimethylphenol
Description
2-(Aminomethyl)-3,4,6-trimethylphenol is a phenolic derivative characterized by a hydroxyl group on a benzene ring substituted with three methyl groups at positions 3, 4, and 6, and an aminomethyl (-CH2NH2) group at position 2.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3,4,6-trimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-6-4-7(2)10(12)9(5-11)8(6)3/h4,12H,5,11H2,1-3H3 |
InChI Key |
VJBHVPYEICGNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4,6-trimethylphenol typically involves the reaction of 3,4,6-trimethylphenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative .
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-3,4,6-trimethylphenol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)-3,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,4,6-trimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural similarities with 2-(Aminomethyl)-3,4,6-trimethylphenol:
Key Observations :
- The addition of methyl groups at positions 3, 4, and 6 in the target compound increases steric hindrance and hydrophobicity compared to 2-(Aminomethyl)phenol.
Physicochemical Properties
Data inferred from analogous compounds:
Notes:
- The target compound’s solubility is expected to be lower than 2-(Aminomethyl)phenol due to increased hydrophobicity from methyl groups .
- Reactivity differences arise from the electron-donating methyl groups and the nucleophilic amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
